ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a chemical compound with a complex structure that includes a benzofuran ring, a hydroxyimino group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: A compound with a similar hydroxyimino group but different structural features.
Cyano-hydroxyimino-acetic acid ethyl ester: Another compound with a hydroxyimino group, used as a coupling reagent in peptide synthesis.
Uniqueness
Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C13H17NO4 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl (4Z)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9- |
InChI-Schlüssel |
YRXVXNRQMJSHSS-ZROIWOOFSA-N |
Isomerische SMILES |
CCOC(=O)C1=COC2=C1/C(=N\O)/CC(C2)(C)C |
Kanonische SMILES |
CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.